Cas no 2228364-34-7 (2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide)

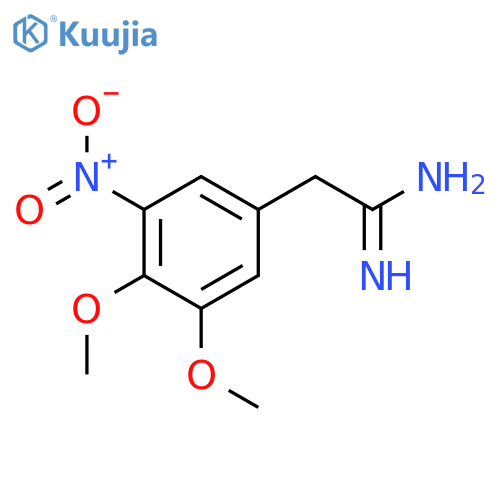

2228364-34-7 structure

商品名:2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide

- 2228364-34-7

- EN300-1781397

-

- インチ: 1S/C10H13N3O4/c1-16-8-4-6(5-9(11)12)3-7(13(14)15)10(8)17-2/h3-4H,5H2,1-2H3,(H3,11,12)

- InChIKey: UKGCBKVVUPVPFL-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(=CC(=CC=1[N+](=O)[O-])CC(=N)N)OC

計算された属性

- せいみつぶんしりょう: 239.09060590g/mol

- どういたいしつりょう: 239.09060590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1781397-5.0g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1781397-10g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1781397-0.5g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1781397-5g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1781397-0.25g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1781397-1g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1781397-0.1g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1781397-1.0g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1781397-2.5g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1781397-10.0g |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide |

2228364-34-7 | 10g |

$4236.0 | 2023-06-02 |

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

2228364-34-7 (2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量